molecular formula C10H20OS B1485689 1-[(Tert-butylsulfanyl)methyl]cyclopentan-1-ol CAS No. 2098040-48-1

1-[(Tert-butylsulfanyl)methyl]cyclopentan-1-ol

Cat. No.: B1485689
CAS No.: 2098040-48-1
M. Wt: 188.33 g/mol
InChI Key: REYSNOPECJUKJA-UHFFFAOYSA-N
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Description

“1-[(Tert-butylsulfanyl)methyl]cyclopentan-1-ol” is a chemical compound with the molecular formula C10H20OS .

Scientific Research Applications

Discovery and Synthesis

  • One-Step Synthesis of Cyclopentyl and Cyclohexyl Cores : The novel annulating reagents, including tert-butylsulfinyl derivatives, enable the highly stereoselective synthesis of cyclopentane/cyclohexane rings, producing pharmacologically relevant chemotypes with excellent stereochemical control. This methodology is significant for generating novel compounds with potential therapeutic applications (McDaniel et al., 2020).

  • Kinetic Resolution and Synthesis of Enantiomers : Through the comparison of kinetic and parallel kinetic resolutions, efficient synthesis of enantiomers of methyl 2-amino-5-tert-butyl-cyclopentane-1-carboxylate has been achieved, highlighting the utility of these processes in producing chiral compounds (Davies et al., 2003).

Chemical Properties and Interactions

  • Induced Interactions with Olefins : The study of cyclanes, cyclanones, and cyclanols with olefins revealed significant insights into the reactivities and yield optimizations in chemical reactions involving these compounds, providing foundational knowledge for further synthetic applications (Freidlin et al., 1967).

  • Cyclic Fatty Acid Monomers : The synthesis and characterization of various cyclopentane derivatives demonstrate the versatility of these compounds in creating cyclic fatty acid monomers, which are crucial for developing novel materials and chemicals (Vatèla et al., 1988).

Advanced Synthesis Techniques

  • Asymmetric Synthesis and Stereochemistry : Investigations into the stereochemistry of hexenyl radical cyclizations with tert-butyl groups have corrected misconceptions about selectivity, providing a clearer understanding of the stereochemical outcomes in radical cyclizations. This knowledge is essential for designing stereoselective synthetic pathways (Tripp et al., 2005).

  • Enantiospecific Synthesis : The practical enantiospecific synthesis of orthogonally protected 1,4-trans-1,5-cis-4,5-diamino-2-cyclopenten-1-ol derivatives showcases the advancements in synthesizing complex molecules with specific stereochemical configurations, which are crucial for drug development and biochemical research (Wang, 2010).

Properties

IUPAC Name

1-(tert-butylsulfanylmethyl)cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20OS/c1-9(2,3)12-8-10(11)6-4-5-7-10/h11H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REYSNOPECJUKJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCC1(CCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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